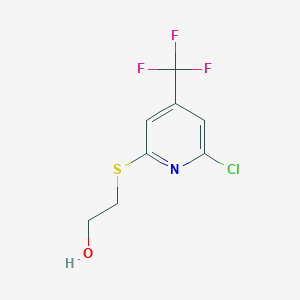

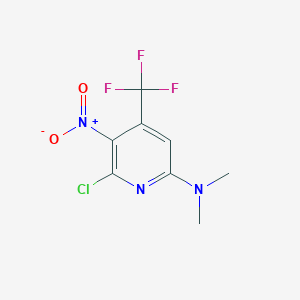

2-Chloro-6-(2-hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridine

Descripción general

Descripción

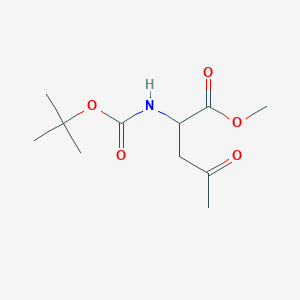

2-Chloro-6-(2-hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridine (2C6HS4TFMP) is an organic compound with a wide range of applications in organic synthesis, chemical biology, and medicinal chemistry. This compound is a colorless solid and is insoluble in water. It is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used as a building block in the synthesis of various heterocyclic compounds and as a precursor in the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Environmental and Health Risks of Fluorinated Alternatives

One area of application is in the evaluation of the environmental and health risks posed by novel fluorinated compounds. Research has highlighted the need for alternatives to Per- and polyfluoroalkyl substances (PFASs), which are persistent organic pollutants. The study by Wang et al. (2019) on alternative PFAS compounds, such as hexafluoropropylene oxide dimer (HFPO-DA), hexafluoropropylene trimer acids (HFPO-TA), and 6:2 chlorinated polyfluorinated ether sulfonic acid (6:2 Cl-PFESA), outlines their global distribution, persistence, and potential toxicity comparable to or even more severe than legacy PFASs, underscoring the importance of further toxicological studies to assess their long-term viability (Wang et al., 2019).

Medicinal and Chemosensing Applications

In the realm of medicinal chemistry, pyridine derivatives, including structures similar to 2-Chloro-6-(2-hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridine, are noted for their significant biological activities. These activities encompass a wide range of applications from antifungal, antibacterial, and anticancer to analgesic and anti-inflammatory effects. Abu-Taweel et al. (2022) discuss the structural characterization, synthetic routes, and the potential of pyridine derivatives in analytical chemistry as highly effective chemosensors for the detection of various species, illustrating their versatility in medicinal applications and chemosensing (Abu-Taweel et al., 2022).

Advanced Oxidation Processes

Additionally, the compound's relevance extends to environmental science, particularly in advanced oxidation processes (AOPs) for water treatment. Lee et al. (2020) critically assess the use of persulfate-based AOPs, which are emerging as viable alternatives to traditional hydrogen peroxide-based processes for the degradation of organic pollutants. The review highlights the activation mechanisms, oxidizing species involved, and the impact of water parameters on the chemistry, pointing out the potential for niche applications and the necessity to address knowledge gaps for practical use (Lee et al., 2020).

Propiedades

IUPAC Name |

2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NOS/c9-6-3-5(8(10,11)12)4-7(13-6)15-2-1-14/h3-4,14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRPBKXLJKSMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1SCCO)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(2-hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1425473.png)

![Acetamide,n-[4-(4-oxo-1-piperidinyl)phenyl]-](/img/structure/B1425480.png)

![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester](/img/structure/B1425484.png)

![N'-hydroxy-3-[(pyridin-3-yl)methoxy]benzene-1-carboximidamide](/img/structure/B1425486.png)